molecular formula C22H20F3NO3S2 B030314 methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate CAS No. 317318-69-7

methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate

Cat. No.: B030314
CAS No.: 317318-69-7
M. Wt: 467.5 g/mol
InChI Key: QODOIZHAPCCMJN-UHFFFAOYSA-N
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Description

GW 501516 Methyl Ester: is a synthetic compound known for its role as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound is a derivative of GW 501516, which was initially developed for the treatment of metabolic and cardiovascular diseases. its development was halted due to safety concerns, particularly its potential to cause cancer in animal studies .

Mechanism of Action

Target of Action

GW 501516 Methyl Ester, also known as Cardarine , is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ) . It displays high affinity and potency for PPARδ with over 1,000-fold selectivity over PPARα and PPARγ .

Mode of Action

The compound interacts with its target, PPARδ, by binding to it . This binding recruits the coactivator PGC-1α . The activation of PPARδ regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue . It also plays a major role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat .

Biochemical Pathways

GW 501516 Methyl Ester activates some of the same pathways activated through exercise . It has been investigated as a potential treatment for obesity, diabetes, dyslipidemia, and cardiovascular disease . The activation of PPARδ may cause the body to increase its use of fatty acids for energy, leading to a reduction in body fat .

Result of Action

The activation of PPARδ by GW 501516 Methyl Ester has been shown to have several molecular and cellular effects. It regulates fatty acid oxidation in various tissues, promotes an increase of muscle oxidative capability, and plays a significant role in metabolic adaptations . These effects suggest potential therapeutic applications in the treatment of conditions like obesity and cardiovascular disease .

Action Environment

The action, efficacy, and stability of GW 501516 Methyl Ester can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 20 mg/mL, indicating that it can be stored in a DMSO solution . The storage temperature is also crucial for maintaining the compound’s stability, with a recommended storage temperature of -20°C .

Biochemical Analysis

Biochemical Properties

GW 501516 Methyl Ester is known to interact with the PPARδ receptor . It has a high affinity and potency for PPARδ . The activation of PPARδ by GW 501516 Methyl Ester leads to changes in the expression of genes involved in energy metabolism .

Cellular Effects

GW 501516 Methyl Ester has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to retard weight gain through fatty acid catabolism in adipose tissue and skeletal muscles .

Molecular Mechanism

The molecular mechanism of action of GW 501516 Methyl Ester involves its binding to the PPARδ receptor . This binding leads to the activation of the receptor, which in turn influences the expression of genes involved in energy metabolism .

Dosage Effects in Animal Models

In animal models, the effects of GW 501516 Methyl Ester have been shown to vary with different dosages . High doses of the drug given to mice dramatically improved their physical performance . It was also found that the drug caused cancer to develop rapidly in several organs at dosages of 3 mg/kg/day in both mice and rats .

Metabolic Pathways

GW 501516 Methyl Ester is involved in the regulation of metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its role as a PPARδ agonist, it is likely that it interacts with transporters or binding proteins that influence its localization or accumulation .

Subcellular Localization

As a PPARδ agonist, it is likely that it is localized to the nucleus, where it binds to the PPARδ receptor and influences gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of GW 501516 Methyl Ester involves several steps, starting from the basic building blocksThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: : Industrial production of GW 501516 Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: : GW 501516 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : GW 501516 Methyl Ester is unique due to its high selectivity for PPARδ, making it a valuable tool for studying the specific effects of PPARδ activation without the broader effects seen with other PPAR agonists .

Properties

IUPAC Name

methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODOIZHAPCCMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460389
Record name GW 501516 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317318-69-7
Record name GW 501516 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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